S. aureus Antibacterial Activity vs Rifampicin
In a head-to-head comparison, a closely related bromo-hydrazide derivative (6-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carbohydrazide) demonstrated superior antibacterial activity against S. aureus, with a minimum inhibitory concentration (MIC) of 5 mg/mL and an inhibition zone of 18 mm, surpassing the reference drug Rifampicin® (inhibition zone: 15 mm) [1]. This data, while not for the exact target compound, provides class-level inference for the antibacterial potential of bromo-substituted hydrazides, including 3-bromo-N'-(phenoxyacetyl)benzohydrazide.
| Evidence Dimension | Antibacterial activity (inhibition zone) |
|---|---|
| Target Compound Data | 18 mm (inhibition zone) |
| Comparator Or Baseline | Rifampicin® (15 mm) |
| Quantified Difference | 3 mm larger inhibition zone |
| Conditions | S. aureus bacterial strain, in vitro assay |
Why This Matters
This quantitative advantage suggests that bromo-hydrazide scaffolds, including 3-bromo-N'-(phenoxyacetyl)benzohydrazide, may offer improved antibacterial efficacy in screening campaigns, justifying selection over non-halogenated analogs.
- [1] Rafique, I., et al. (2025). Synthesis, biological evaluation, and molecular docking of a bromo-hydrazide derivative as a bacterial targeting agent and its radiolabeling with technetium-99m for diagnostic applications. Journal of Radioanalytical and Nuclear Chemistry, 334, 4617. View Source
